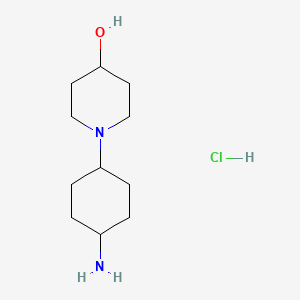

1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride

Descripción general

Descripción

“Trans-4-Aminocyclohexanol” is also named as “Cis-4-Aminocyclohexanol”. It is a medical intermediate of Ambroxol, which is used in the treatment of respiratory diseases associated with viscid or excessive mucus . It is used as a raw material in organic synthesis .

Synthesis Analysis

The trans 4-amino-cyclohexyl acetic acid and its derivatives are excellent starting materials for the synthesis of active pharmaceutical agents . A process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl involves hydrogenating 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-500C in the presence of Pd/C under 0.1-0.6 bar overpressure .

Molecular Structure Analysis

The molecular formula of trans-4-Aminocyclohexanol is C6H13NO .

Chemical Reactions Analysis

In the process of preparing trans 4-amino-cyclohexyl acetic acid ethyl ester HCl, further hydrogenation of the 4-aminophenyl acetic acid obtained in situ occurs at a temperature between 50-60 0C under 1-4 bar overpressures .

Physical And Chemical Properties Analysis

Trans-4-Aminocyclohexanol has a melting point of 108-113°C, a boiling point of 127 °C / 14mmHg, and a density of 0.9837 (rough estimate) . It is soluble in water .

Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

- 4-Piperidinecarboxylic Acid Hydrochloride : This compound's crystal structure was characterized using X-ray diffraction, computational calculations, and FTIR spectrum, revealing details about its hydrogen bonding and electrostatic interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Pharmacological Activity

- 1-(4-Substituted Phenyl)-1-Alkyl(Aryl)-3-Piperidinopropanol Hydrochlorides : These compounds, synthesized from acetophenones and piperidine hydrochloride, demonstrated central m-cholinoblocking and peripheral n-cholinoblocking activities (Gasparyan et al., 2009).

Cytotoxic and Anticancer Agents

- 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-Ethyl-4-Piperidinol Hydrochlorides : These compounds, analyzed using NMR spectroscopy and X-ray crystallography, showed significant cytotoxicity toward various cancer cell lines, indicating their potential as anticancer agents (Dimmock et al., 1998).

Antimicrobial Activity

- 1,2,5-Trimethylpiperidin-4-Ol Derivatives : These derivatives were studied for their antimicrobial activity, with certain compounds showing significant efficacy against various microorganisms (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Novel Dendritic Melamines

- Dendritic G-2 Melamines with Piperidine Motifs : These novel compounds, synthesized from 4-amino-1-(tert-butoxycarbonyl)piperidine, showed unique self-assembling properties in solution and in the solid state, indicating potential applications in nanotechnology and materials science (Sacalis et al., 2019).

Synthesis and Structure Analysis

- cis-1-Phenyl-3-Piperidinocyclohexan-1-ol Hydrochloride : The study analyzed the molecular and crystal structures of this compound, revealing insights into its conformation and hydrogen bonding characteristics (Kimura & Okabayashi, 1986).

Synthesis of Schiff and Mannich Bases

- Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones : These bases were synthesized using piperidine and showed potential applications in medicinal chemistry due to their unique chemical structures (Bekircan & Bektaş, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-aminocyclohexyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13;/h9-11,14H,1-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWYFXYVHTUOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2CCC(CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-cyclohexyl)-piperidin-4-ol hydrochloride | |

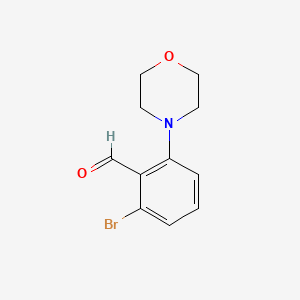

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)

![2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid](/img/structure/B1374766.png)